molecular formula C21H24N2O3 B5400491 N-{2-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}-4-methylbenzamide

N-{2-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}-4-methylbenzamide

Cat. No.: B5400491
M. Wt: 352.4 g/mol
InChI Key: WLBLUFXBTJPJQM-UHFFFAOYSA-N
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Description

N-{2-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}-4-methylbenzamide is a complex organic compound that features a morpholine ring substituted with dimethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}-4-methylbenzamide typically involves the reaction of 2,6-dimethylmorpholine with a suitable benzoyl chloride derivative. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction parameters and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{2-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}-4-methylbenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring or the benzamide moiety can be modified.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{2-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{2-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalysis. In receptor binding studies, the compound may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the benzamide moiety.

    4-Methylbenzamide: Another related compound that lacks the morpholine ring.

Uniqueness

N-{2-[(2,6-dimethylmorpholin-4-yl)carbonyl]phenyl}-4-methylbenzamide is unique due to the presence of both the morpholine ring and the benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-(2,6-dimethylmorpholine-4-carbonyl)phenyl]-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-14-8-10-17(11-9-14)20(24)22-19-7-5-4-6-18(19)21(25)23-12-15(2)26-16(3)13-23/h4-11,15-16H,12-13H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLBLUFXBTJPJQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)C(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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